1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
Description
Properties
Molecular Formula |
C12H20ClN3O2 |
|---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H20ClN3O2/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15/h1-10H2 |
InChI Key |
QRRJZHJCGNFNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Moiety
Method: Cyclization of appropriate precursors under acidic or basic conditions.
- Reagents: 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives) with ammonia or primary amines.
- Conditions: Reflux in ethanol or acetic acid at 80-120°C.
- Outcome: Formation of pyrrolidine ring via intramolecular nucleophilic attack.
Notes: The cyclization is typically facilitated by acid catalysis, promoting ring closure with high yield.
Construction of the Piperazine Core
Method: Nucleophilic substitution of ethylenediamine derivatives with dihaloalkanes.
- Reagents: Ethylenediamine, dihaloalkanes (e.g., 1,2-dichloroethane).
- Conditions: Reflux in ethanol or acetonitrile with a base such as potassium carbonate.
- Outcome: Formation of 1,4-diaminocycloalkanes, which are subsequently cyclized or alkylated to form piperazine rings.
Coupling of Pyrrolidine and Piperazine
Method: Alkylation using chloroacetyl derivatives as linkers.
- Reagents: 2-chloroacetyl chloride or chloroacetyl derivatives, base (pyridine or triethylamine).
- Conditions: Reflux in dry dichloromethane (DCM) or tetrahydrofuran (THF).
- Outcome: Nucleophilic substitution where the nitrogen atom on piperazine or pyrrolidine attacks the chloroacetyl carbon, forming the desired linkage.
Final Chlorination or Acylation
Method: Introduction of the chloroacetyl group onto the piperazine ring.
- Reagents: Chloroacetyl chloride, base (pyridine or triethylamine).
- Conditions: Reflux in DCM under inert atmosphere.
- Outcome: Formation of the chloroacetylated derivative, completing the target molecule.
Representative Reaction Scheme
Step 1: Cyclization of precursor → Pyrrolidine ring
Step 2: Alkylation of ethylenediamine derivatives → Piperazine core
Step 3: Coupling with chloroacetyl chloride → Linker formation
Step 4: Final chlorination/acylation → 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
Data Tables Summarizing Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | 1,4-dicarbonyl + ammonia | Ethanol | 80-120°C | 4-6 hrs | High | Acid catalysis |
| 2 | Piperazine core synthesis | Ethylenediamine + dihaloalkane | Ethanol | Reflux | 6-8 hrs | Moderate to high | Base catalysis |
| 3 | Coupling with chloroacetyl chloride | Piperazine derivative + chloroacetyl chloride | DCM | Reflux | 3-4 hrs | Good | Under inert atmosphere |
| 4 | Final acylation | Piperazine derivative + chloroacetyl chloride | DCM | Reflux | 2-3 hrs | High | Purification via crystallization |
Industrial and Scale-Up Considerations
- Reactor Design: Continuous flow reactors can optimize heat transfer and reaction control.
- Purification: Chromatography and recrystallization are standard; for large-scale, crystallization is preferred.
- Yield Optimization: Excess reagents and controlled temperature minimize side reactions.
Validation and Characterization
Post-synthesis, the compound is characterized through:
- Infrared Spectroscopy (IR): Confirming carbonyl and chloro groups.
- Nuclear Magnetic Resonance (NMR): Structural confirmation.
- Mass Spectrometry (MS): Molecular weight verification.
- Melting Point Analysis: Purity assessment.
Chemical Reactions Analysis
2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Based on the search results, information on the applications of the compound "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is limited. However, some potential uses and related information can be gathered:
N-[(2-oxo-1 -pyrrolidinyl)acetyl]-piperazines as Medicines and Intermediates:
- A related patent discusses N-[(2-oxo-1-pyrrolidinyl)acetyl]-piperazines, noting their use as medicines and as intermediates for the production of medicines . This suggests that "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" may have similar applications or be used to synthesize such compounds .
Synthesis and Chemical Reactions:
- The patent also details methods for producing N-[(2-oxo-1-pyrrolidinyl)acetyl]piperazines, which could provide insights into how "1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is synthesized or used in chemical reactions .
- The synthesis may involve alkylation reactions, using a stoichiometric quantity or an excess of a formula II ester in relation to amine III .
- The reaction temperature depends on the type of ester used . For phenyl radicals, the temperature should be room temperature or slightly higher, such as 80°C. For alkyl radicals, the working temperature should be between 100 and 190°C .
Related Compounds and Potential Activities:
- The search results mention related compounds like N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-allylpiperazine, N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-cinnamylpiperazine, and N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-(p-methoxybenzyl)piperazine, which are preferred compounds in the invention . These compounds may have similar biological activities .
Available for Purchase:
- "4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is listed as available for purchase, suggesting its use as a chemical intermediate or reagent .
- "1-(chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine" is also available for purchase for proteomics research .
Limited Data and Further Research:
- Due to the limited information, comprehensive data tables and well-documented case studies are unavailable from the search results. Further research would be needed to fully understand the applications of this specific compound.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Target Compound:
- Structure : Piperazine core with 1-chloroacetyl and 4-(2-oxo-pyrrolidinylethyl) groups.
- Synthesis: Likely involves alkylation of piperazine with chloroacetyl chloride, followed by substitution with a pyrrolidinone-containing nucleophile. Analogous methods are described for related compounds, such as the reaction of chloroacetyl chloride with pyrrolidine () or phenylpiperazine () .
Comparable Compounds:
1-(2-Chloro-1-oxoethyl)-4-phenylpiperazine (): Structure: Chloroacetyl group at position 1; phenyl group at position 3. Synthesis: Alkylation of 1-phenylpiperazine with chloroacetyl chloride.
1-(3,4-Dichlorophenyl)piperazine Derivatives (): Structure: Piperazine with chloroaryl and chloroacetyl groups. Synthesis: Alkylation of 1,2-benzothiazine derivatives with chloroacetyl-substituted piperazines.
Bis[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]-2,2’-(piperazine-1,4-diyl)diacetate ():
Key Observations:
- Cytotoxicity: Chloroacetyl and aromatic substituents (e.g., benzoyl, chlorobenzhydryl) correlate with anticancer activity. The target compound’s pyrrolidinone may reduce cytotoxicity compared to more lipophilic groups .
- Antimicrobial Activity: Thiazolidinone and nitroimidazole hybrids exhibit stronger antibacterial effects, highlighting the importance of heterocyclic moieties .
- Receptor Modulation : Halogenated benzamide derivatives (e.g., p-MPPI) show high receptor affinity, suggesting that electron-withdrawing groups enhance target binding .
- Antioxidant Activity: Phenoxyethyl substituents improve antioxidant capacity, whereas chloroacetyl groups may lack this property .
Biological Activity
1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, including its cytotoxic effects on cancer cells, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical formula of 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine is CHClNO with a molecular weight of 273.76 g/mol . Its structure features a piperazine ring substituted with a chloroacetyl group and a pyrrolidine derivative, which may contribute to its biological properties.
Cytotoxicity Against Cancer Cells
Research indicates that derivatives of piperazine, including 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine, exhibit significant cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell growth in liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon (e.g., HCT116) cancer cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| HUH7 | 10 | 45% |
| MCF7 | 10 | 50% |
| HCT116 | 10 | 40% |
The above data reflects the percentage of cell viability after treatment with the compound at specified concentrations. These results suggest that the compound may have a dose-dependent effect on cell viability.
The mechanisms through which this compound exerts its cytotoxic effects are not fully elucidated but may involve the inhibition of specific cellular pathways. For instance, piperazine derivatives have been shown to interact with acetylcholinesterase, suggesting potential neuropharmacological effects . Additionally, molecular docking studies indicate that these compounds can bind to critical sites on target proteins, which may disrupt their normal function.
Case Studies
A notable case study investigated the use of piperazine derivatives in immunotherapy contexts. In experiments involving mouse splenocytes, certain derivatives were able to significantly enhance immune responses against cancer cells by inhibiting the PD-1/PD-L1 interaction . This suggests that compounds like 1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine could be explored further for their potential in combination therapies for cancer treatment.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
